![molecular formula C10H11FN2O B1524443 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one CAS No. 853910-13-1](/img/structure/B1524443.png)
1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one
Overview
Description
Synthesis Analysis
The synthesis pathway for the compound involves the reaction of 1-(4-aminophenyl)pyrrolidin-2-one with 4-(2-fluorophenyl)piperazine-1-carboxylic acid followed by acylation with 4-nitrophenyl chloroformate and reduction of the nitro group to an amino group.Molecular Structure Analysis
The molecular structure of 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one involves a pyrrolidinone ring attached to a fluorophenyl group. The compound is characterized by its IUPAC name 1-(4-amino-2-fluorophenyl)-2-pyrrolidinone and its InChI code 1S/C10H11FN2O/c11-8-6-7 (12)3-4-9 (8)13-5-1-2-10 (13)14/h3-4,6H,1-2,5,12H2 .Chemical Reactions Analysis
The chemical reactions involving this compound are influenced by the electronic effects of the substituents on the pyrrolidinone ring.Scientific Research Applications
Synthesis and Structural Studies
1. Heterocycle-Based Molecule Synthesis and Reactivity Study A molecule, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO), was synthesized to study various chemical and physical properties, like vibrational spectra, molecular electrostatic potential, reactivity, and stability in water. This research is foundational for further applications in fields such as non-linear optics and drug development (Murthy et al., 2017).
2. Structural and Quantum Mechanical Studies of Pyrrole Analogues The structural and quantum mechanical properties of 1-(2-aminophenyl) pyrrole were examined, providing insights into its stable conformations, vibrational modes, and reactive behavior. Such studies are crucial for understanding the molecule's potential applications in medicinal activities (Srikanth et al., 2020).
Chemical Sensing and Imaging
1. Pyrrolo[3,4-c]pyridine-Based Fluorescent Chemosensor New fluorophores based on 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione were synthesized, showing high selectivity for Fe3+/Fe2+ cations and potential applications in imaging Fe3+ in living HepG2 cells (Maity et al., 2018).
2. Unnatural Base Pair System for Nucleic Acid-Based Imaging A novel base pair system was created between fluorophore and quencher nucleobase analogues for the detection of target nucleic acid sequences. This system could be a significant tool for nucleic acid sensing, diagnostics, and basic research imaging (Kimoto et al., 2010).
Pharmacological and Bioactivity Studies
1. Inhibition of Apicomplexan Parasite Growth A compound, 4-[2-(4-fluorophenyl)-5-(1-methylpiperidine-4-yl)-1H-pyrrol-3-yl]pyridine, demonstrated the ability to inhibit the growth of Eimeria spp. both in vitro and in vivo, targeting cGMP-dependent protein kinase as a potential anticoccidial agent (Gurnett et al., 2002).
2. Diarylpyrrole Anticoccidial Agents 2-(4-Fluorophenyl)-3-(4-pyridinyl)-5-substituted pyrroles were synthesized and evaluated as anticoccidial agents, indicating their potential application in treating coccidiosis in poultry (Qian et al., 2006).
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-fluorophenyl)pyrrolidin-2-one is similar to that of Fluoxetine, which is a selective serotonin reuptake inhibitor (SSRI). It binds to the serotonin transporter and inhibits its activity, leading to an increase in serotonin levels in the brain.
Safety and Hazards
properties
IUPAC Name |
1-(4-amino-2-fluorophenyl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-8-6-7(12)3-4-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBCVJIICUSZKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
853910-13-1 | |
Record name | 1-(4-amino-2-fluorophenyl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.